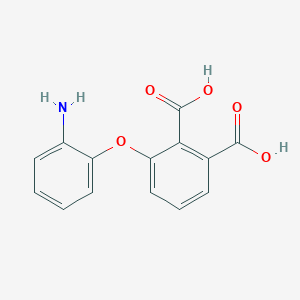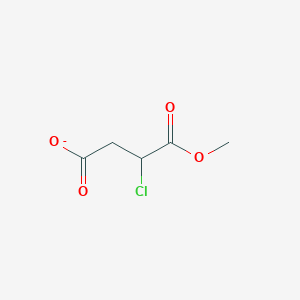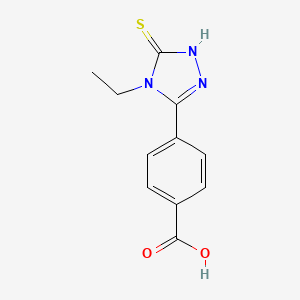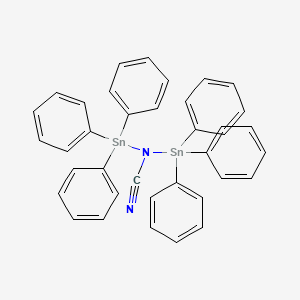
Bis(triphenylstannyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triphenylstannyl)cyanamide is an organotin compound characterized by the presence of two triphenylstannyl groups attached to a cyanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylstannyl)cyanamide typically involves the reaction of triphenylstannyl chloride with cyanamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyanamide, followed by the addition of triphenylstannyl chloride to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(triphenylstannyl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanamide moiety is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The organotin groups can undergo oxidation and reduction, altering the oxidation state of the tin atoms.
Coordination Chemistry: The cyanamide moiety can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, isothiocyanates, and various nucleophiles. Reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce substituted cyanamides, while coordination with metal ions can lead to the formation of metal-cyanamide complexes .
Aplicaciones Científicas De Investigación
Bis(triphenylstannyl)cyanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry to form complex structures.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research into the potential therapeutic applications of organotin compounds includes exploring their use as anticancer agents.
Industry: This compound is investigated for its potential use in materials science, particularly in the development of new polymers and catalysts
Mecanismo De Acción
The mechanism of action of bis(triphenylstannyl)cyanamide involves its ability to interact with various molecular targets through coordination and substitution reactions. The cyanamide moiety can act as a ligand, coordinating with metal ions and influencing their reactivity. The triphenylstannyl groups can undergo redox reactions, altering the compound’s overall chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannyl Cyanamide: Similar in structure but with only one triphenylstannyl group.
Bis(triphenylstannyl)carbodiimide: Contains a carbodiimide moiety instead of a cyanamide.
Triphenylstannyl Isocyanate: Features an isocyanate group instead of a cyanamide.
Uniqueness
Bis(triphenylstannyl)cyanamide is unique due to the presence of two triphenylstannyl groups, which enhance its reactivity and coordination capabilities. This dual functionality allows it to participate in a wider range of chemical reactions and form more complex structures compared to similar compounds .
Propiedades
Número CAS |
93671-50-2 |
|---|---|
Fórmula molecular |
C37H30N2Sn2 |
Peso molecular |
740.1 g/mol |
Nombre IUPAC |
bis(triphenylstannyl)cyanamide |
InChI |
InChI=1S/6C6H5.CN2.2Sn/c6*1-2-4-6-5-3-1;2-1-3;;/h6*1-5H;;; |
Clave InChI |
NLTOPLUGJNBVEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N(C#N)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


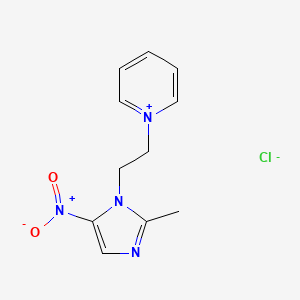

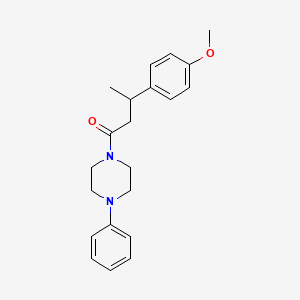
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
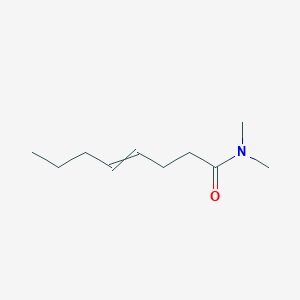
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)

![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
